An In-depth Technical Guide to 1,2-Dilaurin: Structure, Properties, and Applications
An In-depth Technical Guide to 1,2-Dilaurin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, also known as 1,2-didodecanoylglycerol, is a diacylglycerol (DAG) of significant interest in various scientific fields, including biochemistry, cell biology, and pharmaceutical sciences. As a key lipid molecule, it serves not only as a metabolic intermediate in the biosynthesis of triglycerides and phospholipids (B1166683) but also functions as a crucial second messenger in cellular signal transduction pathways.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of 1,2-Dilaurin, with a particular focus on its applications in research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this knowledge.
Chemical Structure and Identification
1,2-Dilaurin consists of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions.[2][3] The presence of a free hydroxyl group at the sn-3 position is a key structural feature that distinguishes it from triglycerides and contributes to its biological activity.
Table 1: Chemical Identifiers for 1,2-Dilaurin
| Identifier | Value |
| IUPAC Name | (2-dodecanoyloxy-3-hydroxypropyl) dodecanoate[4] |
| Synonyms | 1,2-Didodecanoylglycerol, Glyceryl 1,2-dilaurate, DG(12:0/12:0)[2][5][6] |
| CAS Number | 17598-94-6[2][5][6] |
| Molecular Formula | C₂₇H₅₂O₅[2][4][5] |
| Molecular Weight | 456.70 g/mol [4][5] |
| InChI Key | OQQOAWVKVDAJOI-UHFFFAOYSA-N[6] |
Physicochemical Properties
1,2-Dilaurin is a white to off-white crystalline solid at room temperature.[3] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of 1,2-Dilaurin
| Property | Value | Source |
| Melting Point | 57.8 °C | [7] |
| Boiling Point | 591.55°C (estimated) | [8] |
| Density | 0.9 g/cm³ (estimated) | [8] |
| Solubility | Soluble in ethanol (B145695) (1 mg/ml), DMF (20 mg/ml), DMSO (50 mg/mL with warming).[3][7] Sparingly soluble in aqueous solutions.[9] | [3][7][9] |
| Physical State | Crystalline solid | [3] |
| Purity | Commercially available with ≥99% purity | [6] |
Biological Significance and Signaling Pathways
As a diacylglycerol, 1,2-Dilaurin is a key signaling molecule that activates Protein Kinase C (PKC).[10][11] The generation of DAGs like 1,2-Dilaurin at the cell membrane is a critical step in various signal transduction cascades initiated by the activation of phospholipase C (PLC).
Protein Kinase C (PKC) Activation Pathway
The activation of PKC by 1,2-Dilaurin is a fundamental signaling mechanism that regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The pathway is initiated by an extracellular stimulus that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and the subsequent generation of 1,2-diacylglycerol.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 1,2-Dilaurin, adapted from established protocols for diacylglycerols.
Synthesis of 1,2-Dilaurin
The synthesis of 1,2-Dilaurin can be achieved through the esterification of glycerol with lauric acid. A common method involves the use of a protecting group to ensure the specific acylation at the sn-1 and sn-2 positions.
Materials:
-
3-O-(4'-methoxyphenyl)-sn-glycerol
-
Lauric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Ceric ammonium (B1175870) nitrate (B79036) (CAN)
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acylation: Dissolve 3-O-(4'-methoxyphenyl)-sn-glycerol and 2.2 equivalents of lauric acid in anhydrous DCM.
-
Add 2.2 equivalents of DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a mixture of acetonitrile and water (9:1).
-
Add 2.5 equivalents of ceric ammonium nitrate (CAN) and stir the mixture at room temperature for 1-2 hours.
-
Extract the product with DCM and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude 1,2-Dilaurin by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.
HPLC Analysis of 1,2-Dilaurin
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of diacylglycerols. A reversed-phase HPLC method is suitable for the analysis of 1,2-Dilaurin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or ELSD.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Dissolve a known amount of the 1,2-Dilaurin sample in the mobile phase.
-
Standard Preparation: Prepare a series of standard solutions of 1,2-Dilaurin of known concentrations in the mobile phase to generate a calibration curve.
-
Injection: Inject the samples and standards into the HPLC system.
-
Data Analysis: Identify the 1,2-Dilaurin peak based on its retention time compared to the standard. Quantify the amount of 1,2-Dilaurin in the sample by comparing its peak area to the calibration curve.
Applications in Drug Development and Research
1,2-Dilaurin and other diacylglycerols are gaining attention in drug development, primarily for their roles in signal transduction and as components of drug delivery systems.
Role in Cancer Research
Given the involvement of the PKC signaling pathway in cell growth and proliferation, aberrant DAG signaling has been implicated in various cancers.[13] Therefore, understanding the specific roles of DAG isomers like 1,2-Dilaurin is crucial for developing targeted cancer therapies.
Application in Drug Delivery
1,2-Dilaurin can be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[14][15][16][17][18] These nanocarriers can enhance the solubility, stability, and bioavailability of therapeutic agents. The inclusion of diacylglycerols can influence the physical properties of the lipid bilayer, such as fluidity and charge, which in turn can affect drug loading and release characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,2-Dilaurin | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. larodan.com [larodan.com]
- 7. DILAURIN | 27638-00-2 [chemicalbook.com]
- 8. 538-24-9 CAS MSDS (TRILAURIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC of TAG | Cyberlipid [cyberlipid.gerli.com]
- 14. Liposome: a Carrier for Effective Drug Delivery - Neliti [neliti.com]
- 15. mdpi.com [mdpi.com]
- 16. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
